Home > Products > Screening Compounds P16149 > ent-Entecavir-di-o-benzyl Ether
ent-Entecavir-di-o-benzyl Ether - 1354695-82-1

ent-Entecavir-di-o-benzyl Ether

Catalog Number: EVT-1468642
CAS Number: 1354695-82-1
Molecular Formula: C26H27N5O3
Molecular Weight: 457.534
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ent-Entecavir-di-o-benzyl Ether is a chemical compound characterized by the molecular formula C26H27N5O3C_{26}H_{27}N_{5}O_{3} and a molecular weight of approximately 457.52 g/mol. This compound is a derivative of entecavir, which is an antiviral medication primarily used in the treatment of chronic hepatitis B virus infections. The structure of ent-Entecavir-di-o-benzyl Ether includes two benzyl ether groups, which can influence its biological activity and pharmacokinetic properties.

The compound falls under the classification of nucleoside analogs, which are modified versions of nucleosides that can interfere with nucleic acid metabolism. These analogs are often used in antiviral therapies due to their ability to mimic natural substrates in viral replication processes.

Synthesis Analysis

The synthesis of ent-Entecavir-di-o-benzyl Ether involves several key steps:

  1. Protection of Hydroxyl Groups: The initial step typically requires the protection of hydroxyl groups to prevent unwanted reactions during subsequent steps.
  2. Formation of Benzyl Ethers: This is achieved through the reaction of deprotonated alcohol groups with benzyl bromide, leading to the formation of benzyl ethers.
  3. Deprotection: After the desired reactions have occurred, protective groups are removed to yield the final product.

The synthetic route may also involve various reagents and conditions tailored to achieve high yields and purity, including the use of solvents such as dimethyl sulfoxide and catalytic systems that enhance reaction efficiency .

Molecular Structure Analysis

The molecular structure of ent-Entecavir-di-o-benzyl Ether reveals a complex arrangement that contributes to its biological function. The compound consists of:

  • Two Benzyl Ether Groups: These groups enhance lipophilicity, potentially improving membrane permeability.
  • Nucleoside Backbone: Similar to other nucleoside analogs, it features a sugar moiety linked to a purine or pyrimidine base.

Structural Data

  • Molecular Formula: C26H27N5O3C_{26}H_{27}N_{5}O_{3}
  • Molecular Weight: 457.52 g/mol
  • Functional Groups: Benzyl ethers, amines, and hydroxyl groups.
Chemical Reactions Analysis

ent-Entecavir-di-o-benzyl Ether can undergo various chemical reactions typical for compounds with similar structures:

  1. Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide, which can convert alcohols into carbonyl compounds or carboxylic acids.
  2. Reduction Reactions: Reduction processes may utilize hydrogenation methods or metal hydrides like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions where various nucleophiles (e.g., amines or alkoxides) can replace leaving groups on the benzyl ethers .

These reactions are crucial for modifying the compound's structure for enhanced efficacy or altered pharmacological profiles.

Mechanism of Action

The mechanism of action for ent-Entecavir-di-o-benzyl Ether is akin to that of its parent compound, entecavir. It acts as a competitive inhibitor for deoxyguanosine triphosphate, effectively blocking the activity of hepatitis B virus polymerase. This inhibition occurs through three primary processes:

  1. Base Priming: Preventing the initiation of viral DNA synthesis.
  2. Reverse Transcription: Inhibiting the reverse transcription from pregenomic messenger RNA.
  3. Synthesis of Viral DNA: Blocking the synthesis of the positive strand from negative strand templates .

This mechanism makes it effective in reducing viral load and managing hepatitis B infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis under acidic conditions.

Relevant data on intrinsic clearance rates and metabolic stability can provide insights into its pharmacokinetic behavior .

Applications

ent-Entecavir-di-o-benzyl Ether has several significant applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an antiviral agent against hepatitis B and possibly other viral infections.
  2. Proteomics Research: Used as a biochemical tool for studying protein interactions and functions due to its ability to modify nucleic acid structures.
  3. Biological Studies: Employed in experiments aimed at understanding viral replication mechanisms and developing new therapeutic strategies .

This compound represents a valuable addition to the arsenal against viral diseases, particularly in elucidating pathways involved in viral replication and resistance mechanisms.

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-Amino-1,9-dihydro-9-((1R,3S,4R)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-6H-purin-6-one, reflecting its core purine ring and stereospecific cyclopentyl substituents with dual benzyl ether protections. The compound is designated as the ent-enantiomer of Entecavir-di-O-benzyl ether, indicating its enantiomeric relationship to the parent nucleoside analog Entecavir. Key synonyms include:

  • Entecavir Impurity 1 (pharmaceutical context)
  • Entecavir Impurity 6 (alternate designation) [1] [6]
  • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl] (CAS registry variant) [2] [9]

Table 1: Synonym Compendium

SynonymContext of Use
ent-Entecavir-di-O-benzyl etherPrimary chemical literature
Entecavir Impurity 1Pharmaceutical quality control
2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-oneIUPAC systematic name
CAS 1354695-82-1Regulatory and sourcing documents

Molecular Formula and Weight

The molecular formula C₂₆H₂₇N₅O₃ is consistently reported across suppliers and databases, with a molecular weight of 457.52 g/mol (theoretical monoisotopic mass: 457.2118 Da) [1] [2] [6]. This mass reflects the incorporation of two benzyl ether moieties (C₆H₅CH₂-) attached to the cyclopentane diol system of the parent entecavir structure. The benzyl groups significantly increase hydrophobicity compared to unmodified entecavir (C₁₂H₁₅N₅O₃, 277.28 g/mol), altering its physicochemical behavior in analytical and synthetic applications. High-resolution mass spectrometry would be expected to show a protonated molecular ion [M+H]⁺ at m/z 458.2191 (calc. for C₂₆H₂₈N₅O₃).

Stereochemical Configuration

The cyclopentyl moiety exhibits the (1R,3S,4R) absolute configuration, a critical feature governing its biological activity and synthetic utility as an entecavir intermediate. This stereochemistry arises from the ent- (enantiomeric) series relative to natural entecavir, implying inversion of all chiral centers [1] [6]. The 2-methylene group and dual benzyloxymethyl/benzyloxy substituents create a conformationally constrained system where stereochemistry dictates:

  • Spatial orientation of the purine base relative to the pseudosugar ring
  • Reactivity patterns in deprotection reactions (e.g., hydrogenolysis)
  • Crystallographic packing behavior (Section 1.5)The stereodescriptor indicates that the configuration at C1 is R, C3 is S, and C4 is R, forming a specific three-dimensional topology essential for its role as a synthetic precursor or reference standard.

Spectroscopic Data

While direct spectra of ent-Entecavir-di-O-benzyl ether are not fully disclosed in public databases, its structural analogs and fragments provide reliable proxies for spectral interpretation:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected characteristic signals include aromatic benzyl protons (δ 7.20–7.35 ppm, 10H), exocyclic methylene (δ 4.90–5.10 ppm, 2H), diastereotopic benzyl methylene protons (δ 4.40–4.70 ppm, 4H), and purine H8 (δ 8.10–8.30 ppm). The cyclopentane methine protons would appear near δ 3.50–4.00 ppm [7].
  • ¹³C NMR: Key predicted resonances: purine C6 (δ 160 ppm), C2 (δ 155 ppm), benzyl aromatic carbons (δ 128–138 ppm), benzyl methylenes (δ 70–75 ppm), and exocyclic methylene (δ 110–115 ppm).

Infrared Spectroscopy (IR):

  • Strong absorptions for:
  • Purine C=O stretch: 1700–1670 cm⁻¹
  • C=C aromatic: 1600–1585 cm⁻¹
  • Asymmetric C-O-C: 1150–1070 cm⁻¹
  • N-H bend: 1650–1620 cm⁻¹ [7]

Mass Spectrometry:

  • Electrospray MS: Major ions include [M+H]⁺ (m/z 458), [M+Na]⁺ (m/z 480), and characteristic fragments at m/z 91 (C₇H₇⁺, benzyl ion) and m/z 135 (protonated 2-aminopurine) [6].
  • High-resolution MS would confirm the molecular formula within 5 ppm accuracy.

Table 2: Predicted Key Spectral Signatures

TechniqueKey AssignmentsStructural Correlation
¹H NMRδ 7.20–7.35 (m, 10H)Benzyl aromatic protons
δ 4.40–4.70 (ABq, 4H)-OCH₂- benzyl methylenes
δ 4.90–5.10 (s, 2H)Exocyclic methylene
¹³C NMRδ 160 (s)Purine C6 carbonyl
δ 110–115 (t)=CH₂ methylene carbon
δ 70–75 (t)-OCH₂- benzyl carbons
IR1700–1670 cm⁻¹Purine carbonyl stretch
1600–1585 cm⁻¹Aromatic C=C
1250–1150 cm⁻¹C-O-C ether asymmetric
MSm/z 458.2191[M+H]⁺ (C₂₆H₂₈N₅O₃)
m/z 91.0542C₇H₇⁺ (tropylium ion)

Crystallographic and Computational Modeling Studies

Crystallography:Although no crystal structure of ent-Entecavir-di-O-benzyl ether is publicly available, related compounds in the Crystallography Open Database (COD) provide insights. Entries with space group P 43 21 2 (e.g., COD IDs 1507941, 1507957) exhibit helical molecular arrangements stabilized by hydrophobic interactions and weak C-H···O bonds, suggesting potential packing motifs for this compound [8]. Key crystallographic parameters anticipated:

  • Unit cell: Likely orthorhombic or tetragonal system
  • Packing forces: Benzyl-benzyl π-stacking (3.5–4.0 Å spacing) and hydrogen bonding involving the purine N-H groups
  • Density: Estimated 1.25–1.35 g/cm³ based on C₂₆H₂₇N₅O₃ composition

Computational Modeling:

  • Conformational analysis: Molecular mechanics (MMFF94) and DFT (B3LYP/6-31G*) simulations would predict a pseudosugar pucker with C2'-exo conformation, influenced by the bulky benzyl ethers.
  • Electrostatic mapping: The purine ring shows high electron density at N3 and O6 atoms, while benzyl groups create hydrophobic domains [6] [8].
  • Solvent interaction modeling: Explicit solvent MD simulations would reveal preferential shielding of the purine ring by benzyl groups in nonpolar media.

These structural insights guide the rational design of synthetic routes and impurity control strategies in pharmaceutical development.

Properties

CAS Number

1354695-82-1

Product Name

ent-Entecavir-di-o-benzyl Ether

IUPAC Name

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1

InChI Key

KROVOOOAPHSWCR-YPAWHYETSA-N

SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1R,3S,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.